molecular formula C19H14BrF4N B296573 8-bromo-6-fluoro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

8-bromo-6-fluoro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B296573
M. Wt: 412.2 g/mol
InChI Key: VJKHASMPDYRGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-6-fluoro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, also known as BCTQ, is a compound that belongs to the class of cyclopenta[c]quinoline derivatives. It has been the subject of extensive research due to its potential use in the treatment of various diseases.

Mechanism of Action

8-bromo-6-fluoro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline works by binding to TRPC6 and inhibiting its activity. This leads to a decrease in the concentration of calcium ions in cells, which can have a variety of effects on physiological processes. For example, 8-bromo-6-fluoro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to inhibit the growth of cancer cells by disrupting their calcium signaling pathways.
Biochemical and physiological effects:
8-bromo-6-fluoro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have a variety of biochemical and physiological effects. In addition to its role in inhibiting TRPC6, 8-bromo-6-fluoro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been shown to inhibit the activity of other proteins, such as the kinase Akt. This can have a variety of effects on cellular processes, including cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-bromo-6-fluoro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is its specificity for TRPC6. This makes it a valuable tool for studying the role of this protein in the body. However, one limitation of 8-bromo-6-fluoro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is its relatively low potency. This means that high concentrations of the compound may be required to achieve significant effects, which can be problematic in certain experimental settings.

Future Directions

There are several potential directions for future research involving 8-bromo-6-fluoro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One area of interest is the development of more potent analogs of the compound, which could be used in a wider range of experimental settings. Another area of research involves the use of 8-bromo-6-fluoro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in the treatment of various diseases, such as cancer and cardiovascular disease. Finally, researchers are also interested in studying the effects of 8-bromo-6-fluoro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline on other proteins and cellular processes, which could lead to the development of new therapeutic targets.

Synthesis Methods

The synthesis of 8-bromo-6-fluoro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves several steps, including the reaction of 2-(trifluoromethyl)aniline with ethyl 4-bromo-3-oxobutanoate to form 2-(trifluoromethyl)phenyl-4-bromo-3-oxobutanoate. This intermediate is then reacted with 2-fluoro-6-methoxyaniline to form 8-bromo-6-fluoro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline.

Scientific Research Applications

8-bromo-6-fluoro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves its use as a tool for studying the role of certain proteins in the body. 8-bromo-6-fluoro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to bind to a specific protein, known as TRPC6, which is involved in a variety of physiological processes. By studying the effects of 8-bromo-6-fluoro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline on TRPC6, researchers hope to gain a better understanding of the role of this protein in the body and its potential as a target for drug development.

properties

Molecular Formula

C19H14BrF4N

Molecular Weight

412.2 g/mol

IUPAC Name

8-bromo-6-fluoro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C19H14BrF4N/c20-10-8-14-11-5-3-6-12(11)17(25-18(14)16(21)9-10)13-4-1-2-7-15(13)19(22,23)24/h1-5,7-9,11-12,17,25H,6H2

InChI Key

VJKHASMPDYRGDV-UHFFFAOYSA-N

SMILES

C1C=CC2C1C(NC3=C(C=C(C=C23)Br)F)C4=CC=CC=C4C(F)(F)F

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3F)Br)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.